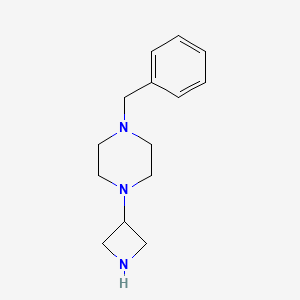

1-(Azetidin-3-yl)-4-benzylpiperazine

Description

BenchChem offers high-quality 1-(Azetidin-3-yl)-4-benzylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azetidin-3-yl)-4-benzylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-benzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-4-13(5-3-1)12-16-6-8-17(9-7-16)14-10-15-11-14/h1-5,14-15H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBXXKJUWZTXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(Azetidin-3-yl)-4-benzylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Azetidin-3-yl)-4-benzylpiperazine is a heterocyclic compound of significant interest in medicinal chemistry, primarily utilized as a versatile building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, including its structure, synthesis, and analytical characterization. The molecule incorporates two key pharmacophores: the strained azetidine ring and the widely used piperazine moiety, a combination that offers unique structural and functional attributes for drug design. This document details a robust synthetic protocol for its preparation, including the synthesis of its precursors, and outlines its key spectral and physical characteristics. Its role as a synthetic intermediate is highlighted, providing a foundation for its application in the development of novel therapeutics.

Introduction

The confluence of the azetidine and piperazine scaffolds in a single molecule, 1-(Azetidin-3-yl)-4-benzylpiperazine, presents a compelling platform for drug discovery. Azetidines, as strained four-membered nitrogenous heterocycles, are increasingly recognized for their ability to impart favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability.[1][2] The piperazine ring, conversely, is a ubiquitous structural motif in numerous approved drugs, valued for its ability to introduce basicity and engage in key interactions with biological targets.[3]

The combination of these two rings, linked to a benzyl group, creates a trifunctional scaffold with distinct reactive sites. The secondary amine of the azetidine ring, the tertiary amines of the piperazine ring, and the aromatic benzyl group all offer points for chemical modification, making 1-(Azetidin-3-yl)-4-benzylpiperazine a valuable intermediate for constructing diverse chemical libraries for high-throughput screening and lead optimization. This guide will systematically explore the chemical properties and synthesis of this compound, providing a technical foundation for its effective utilization in research and development.

Physicochemical and Structural Properties

1-(Azetidin-3-yl)-4-benzylpiperazine is typically handled in its free base form or as a more stable hydrochloride salt. The core properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(Azetidin-3-yl)-4-benzylpiperazine | - |

| Synonyms | 3-(4-Benzylpiperazin-1-yl)azetidine | - |

| CAS Number (Free Base) | 1272846-95-3 | |

| CAS Number (HCl Salt) | 2247849-88-1 | [4][5] |

| Molecular Formula | C₁₅H₂₃N₃ | |

| Molecular Weight | 231.34 g/mol | |

| Appearance | Expected to be a solid or oil | - |

Synthesis and Manufacturing

The synthesis of 1-(Azetidin-3-yl)-4-benzylpiperazine is a multi-step process that typically involves the use of protecting groups to ensure regioselectivity. A common and logical approach involves the coupling of a protected azetidine precursor with 1-benzylpiperazine, followed by deprotection.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 1-(Azetidin-3-yl)-4-benzylpiperazine involves disconnecting the C-N bond between the azetidine and piperazine rings. This leads to 1-benzylpiperazine and a suitable 3-substituted azetidine precursor. To prevent polymerization or side reactions, the azetidine nitrogen is typically protected, for example, with a tert-butoxycarbonyl (Boc) group. The 3-position of the azetidine can be functionalized with a leaving group, such as a tosylate, to facilitate nucleophilic substitution by the secondary amine of 1-benzylpiperazine.

Caption: Retrosynthetic analysis of 1-(Azetidin-3-yl)-4-benzylpiperazine.

Step-by-Step Synthetic Protocol

The following protocol describes a representative synthesis, starting from commercially available precursors.

Step 1: Synthesis of tert-Butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate

-

To a solution of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added 1-benzylpiperazine (1.2 eq).

-

A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), is added to the mixture to act as a proton scavenger.

-

The reaction mixture is heated, typically to 80-100 °C, and stirred for 12-24 hours, or until reaction completion is observed by a suitable monitoring technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate.

Step 2: Deprotection to yield 1-(Azetidin-3-yl)-4-benzylpiperazine

-

The purified tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate from Step 1 is dissolved in a suitable solvent, such as dichloromethane (DCM).

-

An excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, is added to the solution.[6]

-

The mixture is stirred at room temperature for 1-4 hours, with reaction progress monitored by TLC or LC-MS.

-

Upon complete removal of the Boc protecting group, the solvent and excess acid are removed under reduced pressure.

-

If the hydrochloride salt is desired, the residue can be triturated with diethyl ether to induce precipitation, followed by filtration and drying.

-

For the free base, the residue is dissolved in water and basified with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH > 10.

-

The aqueous layer is then extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 1-(Azetidin-3-yl)-4-benzylpiperazine.

Caption: Workflow for the synthesis of 1-(Azetidin-3-yl)-4-benzylpiperazine.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group, including aromatic protons typically in the range of δ 7.2-7.4 ppm and a singlet for the benzylic methylene (-CH₂-) protons around δ 3.5 ppm. The piperazine ring protons would likely appear as multiplets in the δ 2.4-2.8 ppm region. The azetidine ring protons would present as a more complex set of multiplets, with the methine proton at the 3-position appearing further downfield due to the adjacent nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum would show aromatic signals between δ 127-138 ppm. The benzylic carbon would be expected around δ 63 ppm. The carbons of the piperazine ring would likely resonate in the range of δ 50-55 ppm, while the azetidine carbons would also appear in the aliphatic region.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 232.19. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Fragmentation Pattern: The most likely fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to a prominent fragment ion at m/z 91, corresponding to the tropylium cation (C₇H₇⁺), which is a characteristic fragment for benzyl-containing compounds.[7]

Chromatographic Purity Assessment

The purity of 1-(Azetidin-3-yl)-4-benzylpiperazine can be assessed using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column. A suitable mobile phase would consist of a gradient of acetonitrile and water, with an additive such as formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine functional groups. Detection can be achieved using a UV detector, typically at wavelengths between 210 and 254 nm.

Chemical Reactivity and Stability

The reactivity of 1-(Azetidin-3-yl)-4-benzylpiperazine is dictated by its three main functional components:

-

Azetidine Secondary Amine: The secondary amine of the azetidine ring is the most nucleophilic and sterically accessible site for further functionalization. It can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to introduce a wide variety of substituents.

-

Piperazine Tertiary Amines: The two tertiary amines within the piperazine ring are less nucleophilic than the secondary amine of the azetidine but can still participate in reactions such as quaternization. Their basicity also allows for the formation of salts with various acids.

-

Benzyl Group: The benzyl group can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C), which would unmask the secondary amine on the piperazine ring, providing another site for diversification.

The compound is expected to be stable under standard storage conditions, particularly as a hydrochloride salt. The free base may be susceptible to slow oxidation and is likely to absorb atmospheric carbon dioxide over time.[8]

Application in Medicinal Chemistry and Drug Development

1-(Azetidin-3-yl)-4-benzylpiperazine is primarily valued as a synthetic intermediate or building block in drug discovery programs. Its structure is present in a number of patented compounds, indicating its utility in the search for new therapeutic agents.

While specific biological activity data for the parent compound is not widely published, its derivatives have been investigated in various therapeutic areas. The incorporation of the azetidinyl-piperazine scaffold allows for the exploration of chemical space around known pharmacologically active cores. For instance, similar structures have been explored in the context of Bruton's Tyrosine Kinase (Btk) inhibitors, which have applications in immunology and oncology.[9] The general class of piperazine derivatives has been widely studied for a range of biological activities, including as antibacterial and antifungal agents.[10]

The utility of this compound lies in its ability to serve as a scaffold for creating libraries of molecules with diverse functionalities at the azetidine nitrogen, which can then be screened for activity against a wide range of biological targets.

Conclusion

1-(Azetidin-3-yl)-4-benzylpiperazine is a valuable and versatile chemical building block for drug discovery and development. Its synthesis, while requiring careful use of protecting groups, is achievable through established chemical transformations. The presence of multiple reactive sites allows for extensive chemical modification, enabling the creation of diverse libraries of compounds for biological screening. This technical guide provides a foundational understanding of its chemical properties, synthesis, and characterization, which should aid researchers and scientists in leveraging this compound for the development of next-generation therapeutics.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved February 19, 2026, from [Link]

- Google Patents. (2013). Alkylated piperazine compounds. (US20130116245A1).

- Shawali, A. S., & El-Gazzar, A. B. A. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 165-179.

- Google Patents. (2005). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. (US20080312205A1).

- Google Patents. (2005). Process for preparing N-benzyl piperazine. (CN1634901A).

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Zhang, H., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(14), 2014.

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved February 19, 2026, from [Link]

-

designer-drug.com. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). Retrieved February 19, 2026, from [Link]

-

Google Patents. (2005). Pyrrolidine, piperidine and piperazine derivatives. (US20050256310A1). Retrieved February 19, 2026, from [Link]

- Google Patents. (1987). Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use. (EP0209843A2).

-

SWGDrug. (2005). BENZYLPIPERAZINE. Retrieved February 19, 2026, from [Link]

-

Wikipedia. (n.d.). Benzylpiperazine. Retrieved February 19, 2026, from [Link]

- Google Patents. (2019). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (EP3539965A1).

-

ChemSynthesis. (2025). 1-(1-benzyl-3-azetidinyl)piperidine. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2014). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved February 19, 2026, from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved February 19, 2026, from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. Retrieved February 19, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved February 19, 2026, from [Link]

-

Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017). Synthesis and Characterization of Some New Thiazine , Azetidine and Thiazolidine Compounds Containing 1,3,4Thiadiazole Moiety And Their Antibacterial Study. Retrieved February 19, 2026, from [Link]

-

PubMed. (2008). [1-benzylpiperazine (BZP) and 1-(3-trifluorométhylphényl)pipérazine (TFMPP): emergence of two agents which lead to misuse]. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved February 19, 2026, from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]

- 7. swgdrug.org [swgdrug.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

- 10. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Azetidin-3-yl)-4-benzylpiperazine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-(Azetidin-3-yl)-4-benzylpiperazine

Introduction

In the landscape of medicinal chemistry, the fusion of privileged scaffolds often leads to novel molecular entities with significant therapeutic potential. 1-(Azetidin-3-yl)-4-benzylpiperazine is one such molecule, incorporating the strained, three-dimensional azetidine ring and the versatile piperazine linker, a common feature in numerous approved drugs. The azetidine moiety offers a unique vector for substitution and can improve physicochemical properties, while the benzylpiperazine core is a well-established pharmacophore.[1][2] Accurate and unambiguous structure elucidation is the foundational pillar upon which all subsequent drug development activities—from structure-activity relationship (SAR) studies to preclinical safety assessments—are built.

This technical guide provides a comprehensive, multi-technique approach to the structural confirmation of 1-(Azetidin-3-yl)-4-benzylpiperazine. Moving beyond a simple recitation of methods, this document delves into the strategic rationale behind the analytical workflow, offering insights grounded in practical laboratory experience for researchers and drug development professionals.

Molecular Profile and Synthetic Context

A thorough understanding of the target molecule's basic properties and its likely synthetic origin is critical. This context informs the analytical strategy, helping to anticipate potential isomers, byproducts, and impurities that may need to be differentiated from the target compound.

Chemical and Physical Properties

A summary of the key properties for 1-(Azetidin-3-yl)-4-benzylpiperazine is presented below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₂₁N₃ | Calculated |

| Molecular Weight | 231.34 g/mol | Calculated |

| Monoisotopic Mass | 231.17355 Da | Calculated |

| CAS Number | 1000018-77-9 | Chemical Registry |

| Appearance | Likely a pale yellow oil or low-melting solid | Inferred from Analogs |

| Solubility | Soluble in methanol, chloroform, DMSO; sparingly soluble in water | Inferred from Analogs[3] |

Chemical Structure

The structural representation of the molecule is fundamental to the entire elucidation process.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Identity

Expertise & Causality: The first step in analyzing any new chemical entity is to confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI is ideal for this molecule as it readily protonates the basic nitrogen atoms, forming a stable [M+H]⁺ ion with minimal fragmentation, which provides a clear measurement of the molecular mass.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid ensures efficient protonation.

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

-

Analysis Mode: Acquire data in positive ion mode.

-

Data Acquisition: Scan a mass range of m/z 50-500. The instrument should be calibrated to ensure high mass accuracy (<5 ppm).

Expected Results and Interpretation

The primary goal is to observe the protonated molecular ion and compare its exact mass to the theoretical value.

| Ion | Theoretical m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 232.1812 | ~232.1810 | Confirms the molecular formula C₁₄H₂₂N₃⁺. |

| [M+Na]⁺ | 254.1631 | ~254.1629 | Common sodium adduct, further supports MW. |

| m/z 91.0542 | 91.0542 | ~91.0542 | Tropylium ion (C₇H₇⁺), the characteristic fragment of a benzyl group. [4][5] |

| m/z 175.1546 | 175.1546 | ~175.1545 | Loss of the azetidine ring (C₃H₆N), fragment corresponds to the N-benzylpiperazine moiety. |

The presence of the intense m/z 91 peak is a hallmark of the benzyl group and provides strong evidence for this substructure. The high-resolution measurement of the parent ion allows for the confident assignment of the molecular formula, ruling out other elemental compositions.

NMR Spectroscopy: Mapping the Atomic Framework

Expertise & Causality: While MS confirms what the molecule is made of, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how it is assembled. ¹H NMR maps the proton environments, and ¹³C NMR maps the carbon skeleton. For a molecule with multiple aliphatic ring systems like this one, 2D NMR experiments (such as COSY and HSQC) are not optional; they are essential for unambiguously assigning connectivity and confirming the specific isomeric form.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good starting point for this type of compound.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton spectrum.

-

¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

-

COSY (Correlation Spectroscopy): To identify proton-proton (J-coupling) correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃) & Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 - 7.25 | m | 5H | Ar-H (Phenyl) | Typical region for monosubstituted benzene ring protons. [6] |

| ~3.65 - 3.55 | m | 2H | Azetidine-CH₂ | Protons on the 4-membered ring, adjacent to NH. |

| ~3.52 | s | 2H | Ar-CH₂ -N | Benzylic protons, appear as a singlet due to no adjacent protons. |

| ~3.20 - 3.10 | m | 1H | Azetidine-CH | Methine proton at the point of attachment to the piperazine ring. |

| ~2.95 - 2.85 | m | 2H | Azetidine-CH₂ | Protons on the 4-membered ring, adjacent to NH. |

| ~2.70 - 2.40 | br m | 8H | Piperazine-CH₂ | Complex, overlapping signals for the four methylene groups of the piperazine ring. [7][8] |

| ~2.0 (variable) | br s | 1H | NH (Azetidine) | Exchangeable proton, chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃) & Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~138.0 | C -Ar (ipso) | Quaternary carbon of the benzene ring attached to the CH₂ group. |

| ~129.2 | C H-Ar (ortho) | Aromatic CH carbons. [9] |

| ~128.3 | C H-Ar (meta) | Aromatic CH carbons. |

| ~127.1 | C H-Ar (para) | Aromatic CH carbons. |

| ~63.0 | Ar-C H₂-N | Benzylic carbon. |

| ~60.5 | Azetidine-C H | Methine carbon of the azetidine ring. |

| ~53.5 | Piperazine-C H₂ | Piperazine carbons adjacent to the benzyl group. |

| ~49.0 | Piperazine-C H₂ | Piperazine carbons adjacent to the azetidine group. |

| ~45.0 | Azetidine-C H₂ | Methylene carbons of the azetidine ring. |

Trustworthiness through 2D NMR: The overlapping aliphatic signals in the ¹H NMR spectrum (~2.4-3.7 ppm) make definitive assignment impossible from the 1D spectrum alone.

-

COSY will show correlations between the azetidine CH proton and its adjacent CH₂ protons, establishing the 3-substituted azetidine spin system.

-

HSQC will link each proton signal to its directly attached carbon, confirming the assignments made in the tables above. For example, the proton signal at ~3.15 ppm will correlate with the carbon signal at ~60.5 ppm, confirming the azetidine methine group.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: While less structurally informative than NMR, Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and inexpensive technique to confirm the presence of key functional groups. For this molecule, the most important feature to confirm is the N-H bond of the secondary amine in the azetidine ring.

Experimental Protocol: FTIR

-

Sample Preparation: A thin film of the neat compound (if an oil) is placed on a salt (NaCl or KBr) plate. If a solid, a KBr pellet is prepared.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 - 3250 | N-H Stretch | Secondary Amine (Azetidine) |

| ~3080, 3030 | C-H Stretch | Aromatic |

| ~2950 - 2800 | C-H Stretch | Aliphatic (CH₂, CH) |

| ~1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~1150 | C-N Stretch | Amine |

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structure of 1-(Azetidin-3-yl)-4-benzylpiperazine is confirmed by the convergence of evidence from all three analytical techniques.

-

Mass Spectrometry provides the high-accuracy molecular formula (C₁₄H₂₁N₃) and the key benzylic fragment (m/z 91), confirming the elemental composition and a major substructure.

-

NMR Spectroscopy provides the complete atomic connectivity. ¹H and ¹³C NMR data identify all unique proton and carbon environments, and 2D NMR experiments (COSY, HSQC) unambiguously link these atoms together, confirming the 1-(azetidin-3-yl) substitution pattern on the 4-benzylpiperazine core.

-

Infrared Spectroscopy corroborates the presence of the key functional groups, notably the secondary amine (N-H) of the azetidine ring and the aromatic benzyl moiety.

This integrated, self-validating approach provides the highest degree of confidence, establishing a robust and reliable analytical foundation for all future research and development involving this promising molecule.

References

- ResearchGate. (n.d.). General structure of piperazine clubbed with azetidin-2-one derivatives.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- BenchChem. (n.d.). A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives.

-

Zhu, B., et al. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]

-

National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]

-

European Union. (2018). BZP/piperazines drug profile. Retrieved from .

- National Institutes of Health. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC.

- CymitQuimica. (n.d.). CAS 130018-77-8: (-)-Cetirizine.

- ACS Publications. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry.

- MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- National Institutes of Health. (n.d.). 1-[(4-Benzylpiperazin-1-yl)methyl]indole-2,3-dione. PubChem.

- SlideShare. (n.d.). synthesis of azetidine .pptx.

- MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches.

- SWGDrug. (2005). BENZYLPIPERAZINE.

- Organic Syntheses. (n.d.). 1-benzylpiperazine.

- ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF.

- National Institutes of Health. (n.d.). 1-[3-(4-Benzylpiperidin-1-yl)propyl]-4-(2,4-dichlorophenyl)piperazine. PubChem.

- ResearchGate. (2016). Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives.

- Pharmaffiliates. (n.d.). CAS No : 130018-77-8| Product Name : Levocetirizine.

- University of Luxembourg. (n.d.). 4-piperidinol, 4-benzyl-1-(3-(5h-dibenz(b,f)azepin-5-yl)propyl)-, hydrochloride, hydrate.

- ChemicalBook. (n.d.). 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum.

- CymitQuimica. (n.d.). CAS numbers.

- Sigma-Aldrich. (n.d.). CAS 130018-77-8.

- Sigma-Aldrich. (n.d.). CAS 130018-77-8.

- Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.).

- Wikipedia. (n.d.). Benzylpiperazine.

-

PubMed. (2004). New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. [Link]

- ResearchGate. (n.d.). Fig. S24 13 C NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. swgdrug.org [swgdrug.org]

- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. ikm.org.my [ikm.org.my]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Azetidin-3-yl)-4-benzylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Azetidin-3-yl)-4-benzylpiperazine is a fascinating hybrid molecule that marries the well-documented stimulant properties of the benzylpiperazine (BZP) core with the medicinally significant azetidine scaffold. While specific research on this particular analogue is not extensively published, its structural components suggest a compound of significant interest in the fields of medicinal chemistry and pharmacology. This guide provides a comprehensive overview of its nomenclature, proposed synthesis, and potential applications, drawing from the established knowledge of its constituent moieties.

The benzylpiperazine family of compounds is known for its stimulant effects, primarily through interaction with dopaminergic and serotonergic pathways. Conversely, the azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in modern drug discovery. Its incorporation into molecules can enhance metabolic stability, improve receptor selectivity, and fine-tune pharmacokinetic profiles. The conjunction of these two fragments in 1-(Azetidin-3-yl)-4-benzylpiperazine presents a unique opportunity for the development of novel chemical probes or therapeutic agents.

Nomenclature and Chemical Identity

The nomenclature for this compound is straightforward, reflecting its constituent parts.

-

IUPAC Name: 1-(Azetidin-3-yl)-4-benzylpiperazine

-

Synonyms: While no common synonyms for the free base are widely documented, its hydrochloride salt is known as 1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride.

-

CAS Number: The hydrochloride salt is registered under CAS Number 2247849-88-1.

Table 1: Chemical Identity of 1-(Azetidin-3-yl)-4-benzylpiperazine Hydrochloride

| Property | Value |

| CAS Number | 2247849-88-1 |

| Molecular Formula | C₁₄H₂₁N₃·HCl |

| Molecular Weight | 267.8 g/mol |

Proposed Synthesis

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of 1-(Azetidin-3-yl)-4-benzylpiperazine.

Experimental Protocol: Proposed Synthesis via Reductive Amination

This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis.

Step 1: Synthesis of 1-Benzylpiperazine

1-Benzylpiperazine can be synthesized via the mono-N-alkylation of piperazine with benzyl chloride. A well-established procedure is available in Organic Syntheses.[1]

Step 2: Reductive Amination of N-Boc-3-oxoazetidine with 1-Benzylpiperazine

-

To a solution of 1-benzylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N-Boc-3-oxoazetidine (1.1 eq).

-

Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-1-(azetidin-3-yl)-4-benzylpiperazine.

Step 3: Deprotection of the Boc Group

-

Dissolve the product from Step 2 in a solution of hydrochloric acid (HCl) in a suitable solvent, such as dioxane or diethyl ether.

-

Stir the mixture at room temperature for 1-2 hours.

-

The hydrochloride salt of the product, 1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Caption: Proposed synthetic workflow for 1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride.

Physicochemical and Spectroscopic Properties

While experimental data for 1-(Azetidin-3-yl)-4-benzylpiperazine is scarce, its properties can be predicted based on its structure.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Appearance | Likely a solid at room temperature, especially as the hydrochloride salt. |

| Solubility | The hydrochloride salt is expected to be soluble in water and polar organic solvents like methanol and DMSO. |

| pKa | Expected to have multiple pKa values due to the three nitrogen atoms. The piperazine nitrogens will have pKa values typical for secondary and tertiary amines, while the azetidine nitrogen will have a slightly different basicity. |

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include aromatic protons from the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons, and a series of multiplets for the piperazine and azetidine ring protons.

-

¹³C NMR: The carbon NMR would show signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperazine and azetidine rings.

-

Mass Spectrometry: The mass spectrum of the free base would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for benzylpiperazines include a prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) from the cleavage of the benzyl group.[2]

Potential Pharmacological Significance and Applications

The pharmacological profile of 1-(Azetidin-3-yl)-4-benzylpiperazine is likely to be a hybrid of the properties of its parent molecules.

Central Nervous System Activity

Benzylpiperazine is a known central nervous system (CNS) stimulant with effects similar to amphetamine, though with lower potency.[3] It primarily acts as a releasing agent of dopamine and norepinephrine and has some effects on the serotonin system.[4] The introduction of the azetidine moiety could modulate this activity in several ways:

-

Receptor Binding: The azetidine ring may alter the binding affinity and selectivity for various monoamine transporters and receptors.

-

Pharmacokinetics: The azetidine group could improve metabolic stability, potentially leading to a longer duration of action compared to BZP. It may also influence the blood-brain barrier penetration.

Drug Development Potential

The unique structure of 1-(Azetidin-3-yl)-4-benzylpiperazine makes it an interesting candidate for several areas of drug discovery:

-

CNS Disorders: As a potential modulator of dopaminergic and serotonergic systems, it could be investigated for its utility in treating conditions such as ADHD, depression, or narcolepsy. However, the abuse potential of the benzylpiperazine core would need to be carefully evaluated.

-

Chemical Probe: This molecule could serve as a valuable tool to probe the structure-activity relationships of piperazine-based ligands at various CNS targets.

Conclusion

1-(Azetidin-3-yl)-4-benzylpiperazine represents a structurally novel compound with the potential for interesting pharmacological activity. While specific experimental data on this molecule is limited, a comprehensive understanding of its constituent parts allows for informed predictions regarding its synthesis, properties, and potential applications. For researchers in medicinal chemistry and drug development, this molecule offers an intriguing scaffold for the design of new CNS-active agents. Further investigation into its synthesis and biological evaluation is warranted to fully elucidate its therapeutic potential.

References

- Sigma-Aldrich. 1-(azetidin-3-yl)-4-benzylpiperazine hydrochloride.

- PubChem. 1-Benzylpiperazine.

- European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile.

- Cymerman Craig, J.; Young, R. J. 1-Benzylpiperazine. Org. Synth. 1963, 43, 13; Coll. Vol. 5, p.88 (1973).

- Life Chemicals. Substituted Azetidines in Drug Discovery.

- Cayman Chemical. Benzylpiperazine (hydrochloride)

- Wikipedia. Benzylpiperazine.

- Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology, 30(3), 550–560.

- PubChem. Azetidine.

- Singh, G. S., & D'hooghe, M. (2009). Azetidines: a new paradigm in drug discovery. Mini reviews in medicinal chemistry, 9(13), 1549–1568.

- PharmaBlock. Azetidines in Drug Discovery.

- Enamine. Azetidines.

- ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.

- MDPI. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches.

- SWGDrug. BENZYLPIPERAZINE.

- The Royal Society of Chemistry.

- Wikipedia. Methylbenzylpiperazine.

- ResearchGate.

- Google Patents. EP0209843A2 - Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use.

- Google Patents.

Sources

The Emergence of Azetidine-Piperazine Conjugates: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic conjugation of distinct pharmacophoric scaffolds is a cornerstone of modern medicinal chemistry, aimed at creating novel chemical entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This guide provides an in-depth technical exploration of azetidine-piperazine conjugates, a promising class of hybrid molecules demonstrating significant potential across diverse therapeutic areas. We will dissect the fundamental medicinal chemistry principles justifying the synthesis of these conjugates, detail their observed biological activities with a focus on anticancer and antimicrobial applications, provide validated experimental protocols for their evaluation, and synthesize key structure-activity relationship (SAR) insights to guide future drug discovery efforts.

Introduction: The Rationale for Conjugation

The power of azetidine-piperazine conjugates lies in the synergistic combination of two "privileged" heterocyclic scaffolds.[1][2] Each moiety contributes unique and valuable physicochemical properties that address common challenges in drug development.

The Azetidine Moiety: A Vector for Novelty and Improved Properties

Azetidines are four-membered, saturated, nitrogen-containing heterocycles.[3] Their defining characteristic is a notable ring strain (approx. 25.4 kcal/mol), which, while making them more stable and easier to handle than aziridines, imparts unique reactivity and conformational rigidity.[4][5] In drug design, the azetidine ring is increasingly utilized for several key advantages:

-

Improved Physicochemical Properties: The sp3-rich, compact nature of the azetidine scaffold can enhance solubility, reduce lipophilicity, and improve metabolic stability compared to more traditional, larger ring systems.[6]

-

Structural Rigidity and Vectorial Orientation: The constrained conformation of the azetidine ring provides a well-defined three-dimensional structure, allowing for precise orientation of substituents and enabling access to unique chemical space.[3] This rigidity can lead to higher binding affinity and selectivity for biological targets.[6]

-

Metabolic Stability: The introduction of azetidine motifs, particularly spirocyclic azetidines, has been shown to be an effective strategy for mitigating early drug clearance, as they are often poorly recognized by metabolic enzymes.[7]

-

Bioisosteric Replacement: Azetidines can serve as valuable bioisosteres for other functional groups, offering a way to fine-tune a molecule's properties without drastically altering its core binding interactions.[4]

The Piperazine Moiety: A Scaffold for Versatility and Target Interaction

Piperazine is a six-membered ring with two nitrogen atoms at the 1 and 4 positions, making it one of the most versatile and widely used scaffolds in medicinal chemistry.[1][8] Its prevalence in FDA-approved drugs across numerous therapeutic areas—from anticancer agents like Imatinib to antipsychotics—is a testament to its utility.[8][9] Key attributes include:

-

Tunable Basicity and Solubility: The two nitrogen atoms provide handles for functionalization, allowing chemists to modulate pKa, aqueous solubility, and overall pharmacokinetic (ADME) properties.[1][2]

-

Pharmacophore Linker: The piperazine ring is an excellent linker, capable of connecting two or more different pharmacophoric elements within a single molecule, creating multi-target ligands or optimizing interactions within a single binding pocket.[2]

-

Target Interaction: The nitrogen atoms can act as hydrogen bond acceptors, crucial for high-affinity binding to a wide range of biological targets.[8][10] This adaptability has led to piperazine derivatives showing activity as anticancer, antimicrobial, antidepressant, and antihistamine agents, among others.[9][11]

By conjugating these two scaffolds, medicinal chemists aim to create molecules that harness the metabolic stability and unique spatial arrangement of azetidine with the versatile target-binding and pharmacokinetic-modulating properties of piperazine.

Key Biological Activities of Azetidine-Piperazine Conjugates

Research into azetidine-piperazine hybrids has revealed promising activity in several critical therapeutic areas.

Anticancer Activity

The conjugation of piperazine with azetidin-2-one (a β-lactam) scaffolds has yielded compounds with significant anti-proliferative and apoptosis-inducing effects, particularly in human cervical cancer cells (HeLa).[12]

Mechanism of Action: One of the primary mechanisms identified is the induction of apoptosis via the intrinsic mitochondrial pathway.[12] Certain conjugates have been shown to elevate intracellular Reactive Oxygen Species (ROS), leading to oxidative stress. This stress disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol.[12] Released cytochrome c then activates caspase-3, a key executioner caspase, leading to programmed cell death.[12] This process is often accompanied by cell cycle arrest, DNA fragmentation, and suppression of cancer cell migration.[12][13]

Structure-Activity Relationship (SAR) Insights: Studies on a series of 1-phenylpiperazine clubbed with 2-azetidinone derivatives revealed that specific substitutions are critical for activity. For instance, the compound N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide (compound 5e in the cited study) was identified as a particularly potent inhibitor of HeLa cell growth.[12] This highlights the importance of the electronic and steric properties of substituents on both the azetidinone and piperazine rings.

Table 1: Cytotoxic Activity of Selected Azetidine-Piperazine Conjugates

| Compound ID | Cell Line | IC50 Value | Citation |

|---|

| 5e | HeLa (Cervical Cancer) | 29.44 ± 1.46 µg/ml |[12] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The hybridization of piperazine with various heterocyclic systems, including azetidinones, is a well-established strategy for developing new antimicrobial agents.[14][15] This approach is driven by the urgent need for novel drugs to combat the rise of multidrug-resistant pathogens.[15]

Mechanism of Action: While specific mechanisms for azetidine-piperazine conjugates are still under investigation, the antimicrobial action of related piperazine-containing polymers often involves disruption of the bacterial cytoplasmic membrane.[16] The cationic nature of the quaternized piperazine moiety can lead to electrostatic interactions with the negatively charged bacterial cell wall, causing membrane depolarization, leakage of essential intracellular components, and ultimately, cell death.[16]

Structure-Activity Relationship (SAR) Insights: Screening of various 2-azetidinone derivatives of piperazine has shown that these compounds can possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[14] The nature and position of substituents on the aromatic rings attached to the core structure significantly influence the minimum inhibitory concentration (MIC) values.

Central Nervous System (CNS) Activity

Azetidine-piperazine diamides have been identified as potent, selective, and reversible inhibitors of monoacylglycerol lipase (MAGL).[17] MAGL is the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[17]

Therapeutic Potential: Inhibition of MAGL increases the levels of 2-AG, which can produce therapeutic effects in models of inflammatory pain and potentially other neurological and psychiatric disorders.[17] This demonstrates the potential of azetidine-piperazine conjugates to modulate CNS signaling pathways.

Core Experimental Methodologies

The evaluation of azetidine-piperazine conjugates requires a suite of robust and validated in vitro assays. The following protocols are foundational for determining cytotoxic and antimicrobial activities.

Workflow for Biological Evaluation

This diagram illustrates the typical workflow for screening newly synthesized azetidine-piperazine conjugates for anticancer and antimicrobial activity.

Caption: General workflow for the discovery and initial evaluation of azetidine-piperazine conjugates.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[19]

Pillar of Trustworthiness (Self-Validation): This protocol incorporates essential controls:

-

Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any solvent-induced toxicity.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay system is responsive.

-

Blank Control: Wells containing only culture medium and MTT reagent to determine background absorbance.

Materials:

-

96-well flat-bottom tissue culture plates

-

Test compounds (azetidine-piperazine conjugates)

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (and controls) to the respective wells. Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[19]

-

Causality Check: Only viable cells with active mitochondrial dehydrogenases can reduce the MTT to formazan. The amount of formazan produced is directly proportional to the number of living cells.[20]

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing the plate on a shaker for 10 minutes.[21]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[21]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[22][23] This protocol is based on the broth microdilution method.

Pillar of Trustworthiness (Self-Validation):

-

Positive Growth Control: Wells containing only the bacterial inoculum and broth, with no antimicrobial agent. This confirms the viability and growth of the microorganism.[22]

-

Negative/Sterility Control: Wells containing only sterile broth. This checks for contamination of the medium.[23]

-

Reference Antibiotic: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel to validate the susceptibility of the test organism.

Materials:

-

96-well sterile microtiter plates

-

Test compounds (azetidine-piperazine conjugates)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Plate reader or visual inspection

Step-by-Step Methodology:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate, discarding 100 µL from the second to last column. The last column serves as the positive growth control (no compound).[24][25]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL.[23]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control wells). The final volume in each well will be 200 µL.

-

Causality Check: The serial dilution creates a concentration gradient. The lowest concentration that prevents turbidity (visible growth) after incubation is the MIC.[22]

-

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[23]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[22][23] This can be confirmed by measuring the optical density (OD) at 600 nm with a plate reader.

Future Perspectives and Conclusion

The conjugation of azetidine and piperazine scaffolds represents a fertile ground for the discovery of novel therapeutic agents. The initial findings in anticancer and antimicrobial research are highly encouraging, demonstrating that these hybrids can effectively modulate complex biological pathways.

Future research should focus on:

-

Expanding SAR Studies: A systematic exploration of substituents on both rings is necessary to build comprehensive SAR models that can guide the rational design of more potent and selective compounds.[10][17][26]

-

Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by these conjugates is crucial.

-

Pharmacokinetic Profiling: Early assessment of ADME properties will be essential to identify candidates with favorable drug-like properties suitable for in vivo studies.

This guide has provided a technical framework for understanding and evaluating the biological activity of azetidine-piperazine conjugates. By leveraging the unique strengths of each heterocyclic component and applying rigorous, validated experimental protocols, researchers are well-positioned to unlock the full therapeutic potential of this promising class of molecules.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-28.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

-

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

-

Minimum Inhibitory Concentration (MIC) - Emery Pharma. [Link]

-

Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. [Link]

-

Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) - Bridge PTS. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

-

Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway - PubMed. [Link]

-

Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption - PubMed. [Link]

-

The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed. [Link]

-

Synthesis of piperazine clubbed 2-azetidione derivatives (5a–5h) - ResearchGate. [Link]

-

Synthesis and antimicrobial screening of 4-thiazolidinone and 2-azetidinone derivatives of piperazine | Request PDF - ResearchGate. [Link]

-

Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. [Link]

-

Antimicrobial potential of various substituted azetidine derivatives: a mini review. [Link]

-

Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity - PubMed. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. [Link]

-

Synthesis, characterization, and biological activity of novel azole piperazine congeners. [Link]

-

General structure of piperazine clubbed with azetidin-2-one derivatives - ResearchGate. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

-

Piperazine based antimicrobial polymers: a review - PMC - NIH. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 12. Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 16. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. clyte.tech [clyte.tech]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. emerypharma.com [emerypharma.com]

- 23. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. m.youtube.com [m.youtube.com]

- 26. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Advantage: Structural & Pharmacokinetic Optimization in Drug Design

[1]

Executive Summary

The transition from "flat" aromatic-heavy drug candidates to three-dimensional, sp³-rich architectures is a defining trend in modern medicinal chemistry. Within this paradigm, the azetidine moiety —a four-membered saturated nitrogen heterocycle—has emerged as a "privileged scaffold."[1][2] Unlike its larger homologs (pyrrolidine and piperidine), azetidine offers a unique combination of high ring strain (~26 kcal/mol), reduced lipophilicity, and distinct vector alignment. This guide analyzes the azetidine moiety's role as a bioisostere, its impact on metabolic stability, and its application in FDA-approved therapeutics like Baricitinib and Cobimetinib.[3]

Physicochemical Profile: The "Azetidine Switch"

The "Azetidine Switch" refers to the strategic replacement of a gem-dimethyl group, a cyclobutane, or a larger saturated heterocycle with an azetidine ring. This substitution often resolves critical DMPK (Drug Metabolism and Pharmacokinetics) liabilities without sacrificing potency.

Lipophilicity and Basicity Modulation

Azetidine serves as a potent tool for lowering LogP (lipophilicity) while maintaining structural rigidity.

| Property | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact on Drug Design |

| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | High strain drives unique reactivity and conformational rigidity. |

| pKa (Parent) | ~11.3 | ~11.3 | ~11.2 | Note: N-alkyl azetidines often exhibit lower pKa than homologs due to increased s-character of the N-lone pair, improving membrane permeability at physiological pH. |

| LogP Trend | Lowest | Intermediate | Highest | Azetidine lowers LogD, reducing non-specific binding and improving metabolic stability. |

| Vector Angle | ~90° (C-N-C) | ~109° | ~109° | Distinct bond angles allow for novel vector exploration in the binding pocket. |

Decision Logic for Scaffold Hopping

The following decision tree illustrates when to deploy an azetidine moiety during lead optimization.

Metabolic Stability: The Alpha-Carbon Shield

One of the most valuable attributes of the azetidine ring is its resistance to oxidative metabolism compared to pyrrolidines or piperidines.

Mechanism of Stability

Cytochrome P450 enzymes typically target the

-

Geometric Constraint: In azetidine, the ring strain forces the

-C-H bonds into a geometry that is energetically unfavorable for the formation of the radical cation intermediate required for P450 oxidation. -

Steric Protection: Substituents at the 3-position (common in drug design) pucker the ring, further shielding the nitrogen lone pair and the

-protons.

Evidence: Comparative studies show that N-linked azetidines often exhibit 2-5x longer half-lives (

Case Studies in Clinical Success

Baricitinib (Olumiant) - JAK1/2 Inhibitor

Baricitinib demonstrates the utility of the azetidine ring as a rigid linker.

-

Structure: An ethylsulfonyl group is linked to a pyrrolo[2,3-d]pyrimidine core via a 3-azetidinyl moiety.[4]

-

Role: The azetidine ring locks the cyanomethyl group and the ethylsulfonyl moiety into a precise orientation. A flexible chain here would likely result in an entropic penalty upon binding. The azetidine also modulates the solubility of the parent scaffold.

Cobimetinib (Cotellic) - MEK Inhibitor

Cobimetinib features a highly substituted azetidine: (S)-[3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl].[5]

-

Role: The azetidine projects the protonated amine of the piperidine ring toward Asp190 in the MEK allosteric pocket.[6]

-

Critical Interaction: Structural analysis reveals that the azetidine ring's specific conformation is required to position the 3-hydroxyl group to interact with the

-phosphate of ATP (or its analog) and Asp190, stabilizing the inhibitory complex [2].

Experimental Protocol: Synthesis of 3-Functionalized Azetidines

The most common entry point for medicinal chemists is the functionalization of the 3-position of the azetidine ring. The following protocol describes the nucleophilic aromatic substitution (SNAr) of a 3-aminoazetidine derivative, a workflow typical for synthesizing libraries of kinase inhibitors (like Baricitinib analogs).

Protocol: SNAr Coupling of 3-Aminoazetidine to Heteroaryl Halides

Objective: To couple a commercially available tert-butyl 3-aminoazetidine-1-carboxylate to a chloropyrimidine core.

Reagents

-

Substrate A: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

-

Substrate B: tert-Butyl 3-aminoazetidine-1-carboxylate (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: n-Butanol or DMF (Dimethylformamide)

Step-by-Step Workflow

-

Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve Substrate A (1.0 mmol) in n-Butanol (5 mL).

-

Addition: Add Substrate B (1.2 mmol) followed by DIPEA (3.0 mmol).

-

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

-

Note: n-Butanol is preferred for its high boiling point and ability to solubilize polar heterocycles. If solubility is poor, use DMF.

-

-

Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the chloride starting material (M+H) and formation of the product adduct.

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (rotary evaporator).

-

Dilute the residue with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM). -

Deprotection (Optional but typical): To remove the Boc group, treat the intermediate with TFA/DCM (1:4) at 0°C for 1 hour.

Synthetic Pathway Visualization

References

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. (2026). Retrieved from

-

Cobimetinib: Structural Insights and Mechanism. ResearchGate / PDB Analysis. (2025). Retrieved from

-

Baricitinib (Olumiant) Approval and Mechanism. FDA Drug Database. (2025). Retrieved from

-

Synthesis of 3-Substituted Azetidines. Journal of Organic Chemistry. (2025). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cobimetinib - NCI [dctd.cancer.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Piperazine Derivatives in Central Nervous System Research

A Senior Application Scientist's Synthesis of Core Principles, Field-Proven Methodologies, and Practical Insights for Drug Development Professionals.

The piperazine moiety, a six-membered heterocyclic ring with two opposing nitrogen atoms, stands as a cornerstone in the architecture of numerous centrally acting therapeutics.[1][2] Its unique structural and physicochemical properties, including conformational flexibility and the capacity for dual hydrogen bond acceptance, render it a privileged scaffold in modern medicinal chemistry.[3][4] This guide provides a comprehensive exploration of piperazine derivatives in the context of Central Nervous System (CNS) research, delving into their synthesis, mechanisms of action, therapeutic applications, and the critical experimental workflows that underpin their development.

Part 1: The Piperazine Core - A Privileged Scaffold in CNS Drug Discovery

The prevalence of the piperazine ring in CNS-active drugs is no coincidence. Its inherent properties offer several advantages to the medicinal chemist. The two nitrogen atoms provide a handle for introducing diverse substituents, allowing for fine-tuning of a compound's pharmacological profile.[1][4] This structural versatility enables the creation of derivatives that can selectively target a wide array of CNS receptors, including those for serotonin, dopamine, and GABA.[1][5][6] Furthermore, the piperazine core often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier, which are critical for CNS drug efficacy.[3][7]

Synthetic Strategies: Building the Piperazine Core and its Derivatives

The synthesis of piperazine derivatives is a well-established field, with numerous methodologies available to the research scientist. A common and versatile approach is the nucleophilic substitution reaction between a piperazine and an appropriate electrophile. For the creation of unsymmetrical derivatives, protecting group strategies are often employed. One of the nitrogen atoms is temporarily blocked, typically with a tert-butoxycarbonyl (Boc) group, to direct the reaction to the unprotected nitrogen. Subsequent deprotection then allows for the introduction of a second, different substituent.[8]

Another powerful technique is reductive amination, which involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for introducing a wide range of alkyl and aryl substituents. For the synthesis of arylpiperazines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently utilized.[9]

In recent years, microwave-assisted organic synthesis (MAOS) has gained traction for its ability to accelerate reaction times and improve yields in the synthesis of piperazine derivatives.[8] This is particularly advantageous in the context of generating compound libraries for high-throughput screening.

Part 2: Mechanisms of Action - Modulating Neurotransmitter Systems

Piperazine derivatives exert their effects on the CNS primarily by interacting with neurotransmitter receptors and transporters.[1] The specific pharmacological profile of a derivative is dictated by the nature of the substituents attached to the piperazine core.

Serotonergic System Modulation

The serotonin (5-HT) system is a major target for piperazine-based drugs. Many derivatives exhibit high affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7.[10][11][12] For instance, arylpiperazine derivatives are known to act as agonists, partial agonists, or antagonists at these receptors, leading to a range of therapeutic effects.

-

5-HT1A Receptor Agonism: Activation of 5-HT1A receptors is associated with anxiolytic and antidepressant effects.[13][14] Buspirone, an anxiolytic, and vortioxetine, an antidepressant, are examples of clinically used drugs that feature a piperazine moiety and target the 5-HT1A receptor.[2][15]

-

5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a key mechanism of action for many atypical antipsychotic drugs.[6] This action is thought to contribute to their efficacy in treating the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.

-

Serotonin Reuptake Inhibition: Some piperazine derivatives also function as serotonin reuptake inhibitors (SSRIs), increasing the synaptic concentration of serotonin.[16]

Dopaminergic System Modulation

The dopaminergic system is another critical target for piperazine derivatives, particularly in the treatment of psychosis and Parkinson's disease.[6] Aripiprazole, an atypical antipsychotic, is a partial agonist at dopamine D2 receptors and also exhibits activity at serotonin receptors.[6][17] Other derivatives have been developed as selective ligands for D3 receptors, which are being investigated as potential targets for the treatment of substance abuse.[9][17]

Other CNS Targets

Beyond the serotonergic and dopaminergic systems, piperazine derivatives have been shown to interact with a variety of other CNS targets, including:

-

GABA Receptors: Some piperazine derivatives can modulate the activity of GABA receptors, the primary inhibitory neurotransmitter system in the brain.[1] This interaction can contribute to anxiolytic and anticonvulsant effects. The anthelmintic action of piperazine itself is mediated through its agonist effects on GABA receptors in parasites.[18][19][20]

-

Histamine Receptors: Certain piperazine derivatives are potent histamine H1 and H3 receptor antagonists.[1][21] Cetirizine, a widely used antihistamine, contains a piperazine core.[1]

-

Adrenergic Receptors: Some piperazine derivatives also exhibit affinity for adrenergic receptors, which can contribute to their overall pharmacological profile and potential side effects.[22]

Part 3: Therapeutic Applications in CNS Disorders

The diverse pharmacological activities of piperazine derivatives have led to their successful application in the treatment of a wide range of CNS disorders.[2][15][23]

| Therapeutic Area | Examples of Piperazine-Based Drugs | Primary Mechanism of Action |

| Antipsychotics | Clozapine, Aripiprazole, Olanzapine | Dopamine D2 and Serotonin 5-HT2A receptor antagonism/partial agonism[3][6] |

| Antidepressants | Vortioxetine, Trazodone | Serotonin receptor modulation and reuptake inhibition[15][16][24] |

| Anxiolytics | Buspirone, Gepirone | Serotonin 5-HT1A receptor partial agonism[13][15] |

| Alzheimer's Disease | (Investigational) | Potential dual inhibition of acetylcholinesterase and beta-amyloid aggregation[25]; TRPC6 activation[26][27] |

| Anticonvulsants | (Investigational) | Modulation of various CNS targets[25] |

Part 4: Experimental Workflows in Piperazine Derivative Research

The development of novel piperazine-based CNS drugs involves a rigorous and systematic process of design, synthesis, and pharmacological evaluation.

In Silico Design and Screening

Computational methods play a crucial role in the initial stages of drug discovery. Molecular docking studies are used to predict the binding affinity of designed piperazine derivatives to their target receptors.[28] These in silico predictions help to prioritize compounds for synthesis and biological testing.

Caption: Iterative drug development pipeline for piperazine derivatives.

Toxicology and Safety Pharmacology

A critical aspect of drug development is the assessment of a compound's safety profile. Toxicology studies are conducted to identify potential adverse effects. [29][30][31][32]These studies may involve acute and repeated dose toxicity testing in animals, as well as in vitro assays to assess for potential liabilities such as cardiotoxicity or hepatotoxicity. [30][31]Safety pharmacology studies are specifically designed to evaluate the effects of a drug candidate on major physiological systems, including the cardiovascular, respiratory, and central nervous systems. [33]

Part 5: Future Directions and Conclusion

The field of piperazine derivative research continues to evolve, with ongoing efforts to develop novel compounds with improved efficacy and safety profiles. One promising area of research is the development of multi-target ligands, which are designed to interact with multiple receptors simultaneously. [5][6]This approach may offer advantages in treating complex CNS disorders that involve multiple neurotransmitter systems.

References

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate. [Link]

-

Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). ACS Chemical Neuroscience. [Link]

-

Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. (2024). PubMed. [Link]

-